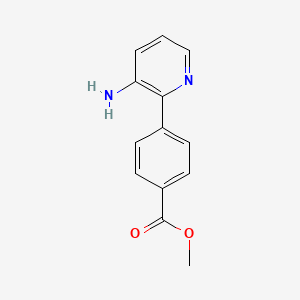

Methyl 4-(3-aminopyridin-2-yl)benzoate

Description

Significance of Methyl 4-(3-aminopyridin-2-yl)benzoate within Heterocyclic and Ester Chemistry Frameworks

This compound is a bifunctional molecule that embodies key features of both heterocyclic and ester chemistry. The aminopyridine moiety, specifically a 3-amino-2-substituted pyridine (B92270), is a notable structural motif. The presence of an amino group at the 3-position and a phenyl group at the 2-position of the pyridine ring creates a unique electronic and steric environment. The amino group can act as a hydrogen bond donor and a nucleophile, while the pyridine nitrogen is a hydrogen bond acceptor and a site of basicity. The spatial arrangement of these functional groups is crucial for potential interactions with biological targets.

The structural details of this compound are provided in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C13H12N2O2 |

| Molecular Weight | 228.25 g/mol |

| CAS Number | 924869-19-2 |

Current State of Research on Analogous Aminopyridine-Benzoate Systems

While specific research on this compound is not extensively documented in publicly available literature, a significant body of work exists for analogous compounds containing the aminopyridine and benzoate (B1203000) scaffolds. This research provides a valuable framework for understanding the potential properties and applications of the target molecule.

Numerous synthetic methodologies have been developed for the preparation of substituted 2-aminopyridines and their derivatives. nih.gov These methods often involve multicomponent reactions, which allow for the efficient construction of complex molecules from simple starting materials. nih.gov The aminopyridine core is a key building block in the synthesis of various biologically active compounds, including those with antimicrobial, antiviral, and anticancer properties. researchgate.netnih.gov For instance, aminopyridine derivatives have been investigated as potential inhibitors of enzymes such as BACE1, which is relevant to Alzheimer's disease. nih.gov

Similarly, substituted methyl benzoates are common intermediates in organic synthesis. mdpi.com Their preparation is often achieved through Fischer esterification of the corresponding benzoic acids. The reactivity of the ester group and the aromatic ring has been widely exploited to create diverse molecular architectures.

The combination of aminopyridine and benzoate moieties in a single molecule has been explored in the context of medicinal chemistry. For example, compounds with similar structural features, such as Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate, are known as intermediates in the synthesis of kinase inhibitors used in cancer therapy. nih.govgoogle.com The aminopyridine portion of these molecules often serves as a key pharmacophore for binding to the target protein.

The table below presents a selection of analogous compounds and their documented areas of research.

| Compound Name | Area of Research |

| Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | Intermediate for kinase inhibitors nih.govacanthusresearch.com |

| Various 2-aminopyridine (B139424) derivatives | Antimicrobial and antiviral agents nih.govresearchgate.netnih.gov |

| Substituted Methyl Benzoates | Synthetic intermediates, scents, and solvents mdpi.com |

| Benzamides with pyridine-linked oxadiazoles | Pesticidal lead compounds mdpi.com |

Identified Research Gaps and Prospective Directions for this compound Investigations

The limited specific data on this compound highlights a clear research gap. The following are prospective directions for future investigations:

Synthesis and Characterization: A primary focus should be the development and optimization of a robust synthetic route to this compound. Subsequent comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide definitive structural information.

Exploration of Chemical Reactivity: A systematic study of the reactivity of its functional groups is warranted. This includes exploring reactions at the amino group (e.g., acylation, alkylation), the pyridine nitrogen (e.g., quaternization), and the methyl ester (e.g., hydrolysis, amidation). Such studies would establish its utility as a versatile building block in organic synthesis.

Biological Screening: Given the established biological importance of the aminopyridine scaffold, this compound and its derivatives should be subjected to a broad range of biological screenings. This could include assays for antimicrobial, antifungal, antiviral, and anticancer activities. The structural similarity to intermediates for kinase inhibitors suggests that this compound could be a valuable starting point for the design of novel therapeutic agents.

Materials Science Applications: The molecule's conjugated system, composed of the pyridine and benzene (B151609) rings, suggests potential applications in materials science. Investigations into its photophysical properties (absorption and emission spectra) could reveal its potential as a fluorescent probe or as a component in organic light-emitting diodes (OLEDs).

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-(3-aminopyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-6-4-9(5-7-10)12-11(14)3-2-8-15-12/h2-8H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEBXNAKEFPTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594756 | |

| Record name | Methyl 4-(3-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924869-19-2 | |

| Record name | Methyl 4-(3-amino-2-pyridinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(3-aminopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Molecular Structural Elucidation

Single Crystal X-ray Diffraction (SXRD) for Three-Dimensional Structure Determination

A thorough search of the scientific literature and crystallographic databases did not yield specific single crystal X-ray diffraction data for Methyl 4-(3-aminopyridin-2-yl)benzoate. Consequently, detailed crystallographic parameters, including the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and specific intramolecular bond lengths and angles for this compound, are not publicly available at this time.

While SXRD data for structurally related compounds exist, the strict focus of this article on this compound prevents their inclusion. The determination of the precise three-dimensional arrangement of atoms, molecular geometry, and intermolecular interactions, such as hydrogen bonding, for this specific molecule awaits future crystallographic studies.

| Crystallographic Parameter | Data |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Photoluminescence (PL) Spectroscopy for Emission Characteristics

An extensive review of scientific literature indicates that specific experimental studies on the photoluminescence properties of this compound have not been reported. As a result, detailed data regarding its emission and excitation spectra, quantum yield, and luminescence lifetime are currently unavailable.

The investigation of a molecule's photoluminescent behavior is fundamental to understanding its potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and photocatalysis. Such studies would typically involve measuring the intensity of light emitted by the compound after it has absorbed photons, providing insights into its electronic structure and excited state dynamics. The characterization of the photoluminescence of this compound remains a subject for future research.

| Photoluminescence Property | Data |

| Excitation Wavelength (λex, nm) | Not Available |

| Emission Wavelength (λem, nm) | Not Available |

| Quantum Yield (Φ) | Not Available |

| Luminescence Lifetime (τ) | Not Available |

Computational Chemistry and Theoretical Modeling of Methyl 4 3 Aminopyridin 2 Yl Benzoate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the energy and wavefunction of a system.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. Instead of the complex many-electron wavefunction, DFT focuses on the much simpler electron density to calculate the energy of a system. Various functionals, such as B3LYP and PBE, are used to approximate the exchange-correlation energy, which is the most challenging component of the calculation.

For Methyl 4-(3-aminopyridin-2-yl)benzoate, a typical DFT study would involve selecting a suitable functional and basis set (e.g., 6-311++G(d,p)) to perform calculations. These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, electronic properties like the HOMO-LUMO gap, and the molecular electrostatic potential. The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data where available.

Ab Initio Theoretical Approaches

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a hierarchy of accuracy, with the computational cost increasing with the level of theory.

An ab initio study of this compound would provide a rigorous theoretical description of its electronic structure. While computationally more demanding than DFT, methods like MP2 or CCSD(T) can offer more accurate predictions for certain properties, especially those involving electron correlation effects. Such studies would be invaluable for benchmarking the results obtained from more computationally efficient DFT methods.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.

For a flexible molecule like this compound, which has rotatable bonds between the pyridine (B92270) and benzene (B151609) rings, conformational analysis is essential. This involves exploring the potential energy surface to identify the most stable conformers (isomers that can be interconverted by rotation about single bonds). Computational methods can predict the relative energies of different conformers and the energy barriers for their interconversion. A detailed conformational analysis would reveal the preferred spatial orientation of the aminopyridin and benzoate (B1203000) moieties.

A hypothetical data table resulting from such an analysis would include key bond lengths, bond angles, and dihedral angles for the most stable conformer.

Hypothetical Optimized Geometry Parameters

| Parameter | Value |

|---|---|

| C-C (benzene ring) | ~1.39 Å |

| C-N (pyridine ring) | ~1.34 Å |

| C-C (inter-ring bond) | ~1.48 Å |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide valuable descriptors that help in understanding and predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the regions of the molecule where the HOMO and LUMO are localized, providing insights into its potential sites for electrophilic and nucleophilic attack.

Hypothetical FMO Data

| Orbital | Energy (eV) |

|---|---|

| HOMO | To be determined |

| LUMO | To be determined |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

An MEP map of this compound would reveal the electrophilic and nucleophilic sites. It is expected that the nitrogen atoms of the pyridine ring and the amino group, as well as the oxygen atoms of the ester group, would exhibit negative potential, while the hydrogen atoms of the amino group and the aromatic rings would show positive potential. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecular system. researchgate.net This analysis provides a localized, intuitive representation of the bonding in a molecule, transforming the complex delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). The core of NBO analysis lies in examining all possible interactions between filled "donor" NBOs and empty "acceptor" NBOs and quantifying their energetic significance through second-order perturbation theory. researchgate.net

For this compound, NBO analysis would be crucial for understanding its electronic structure and stability. The interaction between a donor NBO (i) and an acceptor NBO (j) results in a stabilization energy, E(2), which indicates the intensity of the interaction. A larger E(2) value signifies a more significant interaction and greater electron density transfer from the donor to the acceptor. researchgate.net

Key interactions within this compound that NBO analysis would elucidate include:

Intramolecular Charge Transfer: The molecule possesses an electron-donating amino group (-NH₂) on the pyridine ring and an electron-withdrawing methyl ester group (-COOCH₃) on the benzene ring, connected through a π-conjugated system. NBO analysis can quantify the charge transfer from the lone pair of the nitrogen atom in the amino group and the π-orbitals of the pyridine ring to the antibonding π*-orbitals of the benzene ring and the carbonyl group. This intramolecular charge transfer is fundamental to the molecule's electronic and optical properties. researchgate.net

Intermolecular Hydrogen Bonding: In a condensed phase or in the presence of other molecules, NBO analysis can characterize potential hydrogen bonds. For instance, the interaction between the lone pair of the carbonyl oxygen or the pyridine nitrogen (as donors) and the antibonding N-H* orbital of the amino group on a neighboring molecule (as an acceptor) would confirm and quantify the strength of intermolecular hydrogen bonding.

A hypothetical table of significant NBO interactions for this molecule is presented below to illustrate the typical output of such an analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N(Amino) | π(C-C) Pyridine Ring | Value | π-conjugation / Resonance |

| π(C-C) Pyridine Ring | π(C-C) Benzene Ring | Value | π-conjugation |

| π(C-C) Benzene Ring | π(C=O) Carbonyl | Value | π-conjugation |

| LP(2) O(Carbonyl) | σ(N-H) Amino (Intermolecular) | Value | Hydrogen Bonding |

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a widely used method in computational chemistry for calculating the partial atomic charges on the atoms within a molecule. uni-muenchen.delibretexts.org This analysis partitions the total electron population among the constituent atoms, providing insights into the molecule's electronic structure, dipole moment, and molecular polarizability. The calculation is based on the molecular orbitals and the basis functions used to construct them. While computationally simple, it's known that the resulting charges can be sensitive to the choice of the basis set. uni-muenchen.de

In the context of this compound, Mulliken analysis helps in understanding the charge distribution across the molecular framework. researchgate.net The analysis would typically reveal:

The nitrogen atom of the amino group and the oxygen atoms of the ester group, being highly electronegative, will carry significant negative charges.

The hydrogen atoms of the amino group and the methyl group will exhibit positive charges.

Carbon atoms will have varying charges depending on their bonding environment. The carbonyl carbon, being bonded to two electronegative oxygen atoms, is expected to be highly electropositive (electron-deficient). The carbon atoms attached to the amino group will also be influenced by its electron-donating nature.

This charge distribution is critical for predicting the molecule's reactivity. Regions with a high negative charge (electron-rich) are susceptible to electrophilic attack, while positively charged (electron-deficient) regions are prone to nucleophilic attack. researchgate.net

An illustrative table of calculated Mulliken atomic charges for key atoms in the molecule is shown below.

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| N (Pyridine) | Value |

| N (Amino) | Value |

| O (Carbonyl, C=O) | Value |

| O (Ester, -O-CH₃) | Value |

| C (Carbonyl, C=O) | Value |

| H (Amino) | Value |

Computational Vibrational Frequencies and Correlation with Experimental Spectra

Computational vibrational analysis, typically performed using Density Functional Theory (DFT) methods like B3LYP, is an essential tool for interpreting and assigning experimental vibrational spectra (FT-IR and FT-Raman). mdpi.com By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. While the absolute values of calculated frequencies are often higher than experimental ones due to the harmonic approximation and basis set limitations, they show excellent correlation with experimental data after applying a scaling factor. mdpi.com

For this compound, this correlative analysis would involve:

Geometry Optimization: First, the molecule's ground state geometry is optimized at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

Frequency Calculation: Vibrational frequencies are then calculated for this optimized structure.

Spectral Correlation: The calculated frequencies are compared with the peaks in the experimental FT-IR and FT-Raman spectra. This allows for a definitive assignment of vibrational modes to specific functional groups and bond motions (stretching, bending, etc.).

Key vibrational modes for this molecule would include:

N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations.

C=O Stretching: The carbonyl group of the ester is expected to produce a strong, characteristic absorption band. mdpi.com

C-N Stretching: Vibrations associated with the C-N bonds of the pyridine ring and the amino group.

Aromatic C-H Stretching: Stretching modes of the C-H bonds on the benzene and pyridine rings.

C-O Stretching: Stretching vibrations of the C-O single bonds in the ester group.

The table below provides a hypothetical correlation between experimental and scaled theoretical vibrational frequencies for key functional groups of the molecule.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Value |

| N-H Symmetric Stretch | ~3350 | Value |

| Aromatic C-H Stretch | ~3100-3000 | Value |

| C=O Stretch | ~1720 | Value |

| Aromatic C=C/C=N Bending | ~1600-1450 | Value |

| C-O Stretch | ~1300-1100 | Value |

Theoretical Investigation of Reaction Mechanisms and Transition States for Related Ester Aminolysis

The aminolysis of esters is a fundamental organic reaction that converts an ester into an amide. chemistrysteps.com Theoretical investigations into this reaction provide detailed, step-by-step insights into the reaction mechanism, including the structures of intermediates and transition states, which are often difficult to characterize experimentally. researchgate.net

The reaction of this compound would involve the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester group. The aminolysis generally proceeds through a stepwise nucleophilic addition-elimination mechanism involving a tetrahedral intermediate. chemistrysteps.com

Computational studies on related ester aminolysis reactions have identified the key steps: researchgate.netacs.org

Nucleophilic Attack: The reaction initiates with the lone pair of the amine's nitrogen atom attacking the carbonyl carbon of the ester. This leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is typically transferred from the nitrogen atom to the oxygen of the original alkoxy group, often facilitated by a catalyst or another molecule of the amine acting as a shuttle.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxy group (in this case, methoxide (B1231860), CH₃O⁻) as the leaving group. The methoxide is then protonated to form methanol. chemistrysteps.com

Theoretical calculations can map the potential energy surface of this reaction, identifying the transition state for the rate-determining step. acs.org For the aminolysis of esters, the rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown, depending on the specific reactants and conditions. acs.org Computational models allow for the calculation of activation energies, which helps predict the reaction rate and understand the influence of substituents on reactivity. researchgate.net

Prediction of Molecular Polarizability and Hyperpolarizability for Optical Responses

Molecules with significant intramolecular charge transfer (ICT) characteristics, particularly those with electron-donor and electron-acceptor groups linked by a π-conjugated system, are often candidates for nonlinear optical (NLO) materials. researchgate.net this compound fits this profile, with the amino group acting as the donor and the methyl benzoate moiety as the acceptor.

Computational chemistry can predict the NLO properties of a molecule by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). researchgate.net

Polarizability (α): Describes the linear response of the molecular electron cloud to an external electric field, related to the molecule's refractive index.

Hyperpolarizability (β): Describes the nonlinear (second-order) response to a strong electric field, such as that from a laser. A large β value is a key indicator of a molecule's potential for NLO applications like second-harmonic generation (SHG). researchgate.net

These parameters are calculated using quantum mechanical methods, often DFT, by applying a finite electric field and calculating the resulting change in the molecule's dipole moment. The π-electron delocalization from the donor to the acceptor group is the primary source of high hyperpolarizability values. researchgate.net The magnitude of β is sensitive to the strength of the donor and acceptor groups and the efficiency of the π-bridge connecting them. Comparing the calculated β value of a candidate molecule to that of a standard NLO material like urea (B33335) provides a benchmark for its potential performance. researchgate.net

| Property | Symbol | Calculated Value (esu) | Significance |

|---|---|---|---|

| Dipole Moment | μ | Value (Debye) | Indicates charge separation |

| Mean Polarizability | ⟨α⟩ | Value x 10⁻²⁴ | Linear optical response |

| First Hyperpolarizability | β_total | Value x 10⁻³⁰ | Second-order NLO response |

Coordination Chemistry and Supramolecular Assembly Involving Methyl 4 3 Aminopyridin 2 Yl Benzoate Analogs

Ligand Design Principles for Metal Chelation with Aminopyridine-Benzoate Scaffolds

The aminopyridine-benzoate framework is a well-designed scaffold for metal chelation, incorporating key functional groups that facilitate the formation of stable coordination complexes. Aromatic rings within the scaffold provide rigidity, which is often crucial for creating predictable and crystalline extended structures. mdpi.com The strategic placement of nitrogen and oxygen donor atoms allows for a variety of binding modes with metal ions. The design of these ligands often targets specific structural features in the final metal complex, leveraging the inherent coordinating properties of moieties like aminopyridine and benzoate (B1203000). researchgate.net

The aminopyridine-benzoate scaffold possesses multiple potential donor atoms for metal coordination: the nitrogen of the pyridine (B92270) ring, the nitrogen of the amino group, and the oxygen atoms of the benzoate's carboxylate or ester group. This multiplicity allows for diverse coordination behaviors.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a common and effective coordination site for a wide range of transition metals. wikipedia.org Aminopyridine ligands frequently act as monodentate linkers, binding to a single metal center through this nitrogen atom. researchgate.netpvpcollegepatoda.org

Amino Nitrogen: The exocyclic amino group provides a second potential nitrogen donor site. While coordination through the pyridine nitrogen is more common, the amino nitrogen can also participate in binding. pvpcollegepatoda.org In some cases, the aminopyridine moiety can act as a bidentate, chelating ligand by binding through both the pyridine and the amino nitrogen atoms. pvpcollegepatoda.org It can also function as a bridging ligand, connecting two different metal centers via its two nitrogen atoms. mdpi.com

Benzoate Oxygen: The carboxylate group is an excellent functional group for constructing metal-organic assemblies. mdpi.com Benzoate derivatives can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bridging modes. In some structures, benzoates have been observed to act as asymmetrical chelates. researchgate.net While the specified compound is a methyl ester, in the synthesis of coordination polymers and MOFs, this ester group is often hydrolyzed in situ or the corresponding carboxylic acid is used directly to provide the coordinating carboxylate functionality.

These varied possibilities allow for the formation of simple mononuclear complexes, as well as extended one-, two-, or three-dimensional coordination polymers. mdpi.com The interplay of these coordination modes is fundamental to the resulting supramolecular architecture.

| Coordination Site | Potential Binding Mode | Description |

| Pyridine Nitrogen | Monodentate | Binds to a single metal ion. pvpcollegepatoda.org |

| Bridging (with Amino N) | Connects two metal ions. mdpi.com | |

| Amino Nitrogen | Bidentate Chelate (with Pyridine N) | Forms a stable ring with a single metal ion. pvpcollegepatoda.org |

| Hydrogen Bonding | The N-H group can form hydrogen bonds that stabilize the supramolecular structure. mdpi.com | |

| Carboxylate Oxygen | Monodentate | One oxygen atom binds to the metal center. |

| Bidentate Chelate | Both oxygen atoms bind to the same metal center. researchgate.net | |

| Bidentate Bridging | Each oxygen atom binds to a different metal center, linking them. |

The synthesis of metal complexes with aminopyridine-benzoate type ligands generally involves the reaction of a suitable metal salt with the organic ligand in an appropriate solvent. ekb.egresearchgate.net Solvothermal or hydrothermal methods are commonly employed, where the reaction mixture is heated in a sealed vessel, which can promote the formation of crystalline products.

A typical synthesis procedure involves dissolving the metal salt (e.g., nitrates, chlorides, or acetates) and the organic ligand in a solvent or a mixture of solvents, such as ethanol, dimethylformamide (DMF), or water. ekb.egpreprints.org The mixture is then stirred and often heated under reflux for several hours to ensure the reaction goes to completion. ekb.egpreprints.org Upon cooling, the solid complex precipitates and can be collected by filtration, washed, and dried. ekb.eg Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent from the reaction mixture or by layering techniques. researchgate.net

Numerous metal complexes have been successfully synthesized using ligands that share structural similarities with Methyl 4-(3-aminopyridin-2-yl)benzoate.

| Metal Ion | Ligand System | Resulting Complex/Polymer | Reference |

| Co(II) | 3-Aminopyridine and Isothiocyanate | Polymeric chains of trans-octahedral Co(II) centers. | researchgate.net |

| Cu(II) | 2-Aminopyridine (B139424) and Benzoate | Monomeric [Cu(O2CC6H5)2(2apy)2] and dimeric [Cu2(O2CC6H5)4(2apy)2]. | researchgate.net |

| Ni(II), Co(II), Mn(II) | 4-Aminopyridine | Various complexes with different stoichiometric ratios. | ekb.eg |

| Cd(II), Cu(II) | Benzoate derivatives and 2-Aminopyrimidine | Dimeric and 1D chain structures. | researchgate.net |

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

By carefully selecting the metal ions and the geometry of the aminopyridine-benzoate linkers, it is possible to construct extended structures such as coordination polymers and highly porous Metal-Organic Frameworks (MOFs). mdpi.comnih.gov These materials are formed by the self-assembly of metal ions or clusters (nodes) and organic ligands (linkers) into periodic networks. nih.gov

The construction of chiral MOFs is a significant area of research due to their potential applications in enantioselective separation and asymmetric catalysis. rsc.org Frameworks can be designed to be either chiral or achiral.

Achiral Frameworks: The majority of MOFs are achiral and crystallize in centrosymmetric space groups. This is often the case when using achiral ligands and simple metal nodes.

Chiral Frameworks: Chirality can be introduced into MOFs through several strategies:

Spontaneous Resolution: Chiral frameworks can sometimes be formed from entirely achiral building blocks. nih.gov During the self-assembly process, achiral ligands can arrange into helical structures, leading to the crystallization of a conglomerate of enantiomerically pure crystals. chemrxiv.orgresearchgate.net

Dual-Ligand Strategy: A combination of achiral and chiral ligands can be used to synergistically guide the self-assembly process and modulate the chirality of the final superstructure. nih.gov

The use of achiral aminopyridine-benzoate ligands can lead to chiral frameworks if the coordination around the metal center or the resulting network topology (e.g., a helical chain) is chiral. chemrxiv.org

The final structure of a coordination polymer or MOF is highly dependent on the geometric and chemical information encoded within its constituent parts, particularly the organic ligand. acs.org Rational linker design is a powerful strategy for regulating the topology and dimensionality of the resulting framework. nih.gov

Ligand Geometry and Rigidity: The geometry of the ligand (e.g., linear, bent, or tetrahedral) and its rigidity are primary factors in determining the network's topology. acs.orgresearchgate.net Rigid aromatic ligands, like those based on pyridine and benzoate, are often used to construct robust frameworks with predictable structures. mdpi.com

Functional Groups: The nature and position of functional groups on the ligand can alter its acidity and conformation, which in turn can direct the formation of specific metal-oxo clusters and influence the final topology. nih.gov For example, introducing amine functional groups can affect charge distribution and influence framework stability. nih.govrsc.org

Ligand Length and Size: The length and bulkiness of a ligand impact the pore size and can be used to control framework interpenetration, a phenomenon where two or more independent networks are intertwined. acs.org Interpenetration can be used to reduce pore size for selective gas adsorption applications. acs.org

The combination of a metal ion's preferred coordination geometry and the ligand's connectivity dictates the dimensionality of the resulting structure, which can range from 1D chains and 2D layers to complex 3D frameworks. nih.govnih.gov The final network can be described using topological analysis, which simplifies the complex structure into a net of nodes and linkers. acs.org

| Ligand Feature | Impact on Framework | Example/Rationale |

| Geometry (Linear vs. Bent) | Network Topology & Dimensionality | Linear ligands often form 1D chains or 2D sheets, while bent ligands can generate more complex 3D networks. nih.gov |

| Rigidity | Framework Stability & Porosity | Rigid aromatic linkers generally lead to more stable and permanently porous frameworks. mdpi.com |

| Substituent Groups | Acidity, Conformation, Functionality | Ortho-functionalization can alter linker conformation, leading to unexpected polynuclear clusters and novel topologies. nih.gov |

| Length/Size | Pore Size & Interpenetration | Longer ligands can create larger pores, but may also promote the formation of interpenetrated frameworks to fill void space. acs.org |

Characterization of Metal-Organic Materials

A comprehensive suite of analytical techniques is required to fully characterize the structure, stability, and properties of newly synthesized metal-organic complexes and frameworks. nih.gov

X-ray Diffraction (XRD): This is the most crucial technique for structural identification. Single-Crystal X-ray Diffraction (SCXRD) provides the precise atomic arrangement, bond lengths, and angles, allowing for the definitive determination of the crystal structure. nih.gov Powder X-ray Diffraction (PXRD) is used to confirm the phase purity of the bulk synthesized material and can be compared to the pattern simulated from SCXRD data. doaj.org

Spectroscopic Methods: Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the ligand and to confirm its coordination to the metal ion, often indicated by shifts in the characteristic vibrational frequencies (e.g., of the carboxylate group). ekb.egnih.gov

Thermal Analysis: Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the material. It measures the change in mass as a function of temperature, revealing decomposition temperatures and the loss of guest solvent molecules. The thermal stability is influenced by the strength of the metal-ligand coordination bonds. researchgate.netnih.gov

Porosity Measurement: For porous materials like MOFs, nitrogen adsorption-desorption isotherms at 77 K are used to determine key textural properties, including the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. nih.gov

| Technique | Acronym | Information Obtained |

| Single-Crystal X-ray Diffraction | SCXRD | Precise 3D atomic structure, bond lengths, bond angles, space group. nih.gov |

| Powder X-ray Diffraction | PXRD | Phase purity, crystallinity of bulk sample, unit cell parameters. doaj.org |

| Fourier-Transform Infrared Spectroscopy | FTIR | Presence of functional groups, confirmation of metal-ligand coordination. nih.gov |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature, solvent content. nih.gov |

| Nitrogen Adsorption-Desorption | - | BET surface area, pore volume, pore size distribution. nih.gov |

| Elemental Analysis | CHN | Confirmation of the empirical formula of the synthesized compound. researchgate.net |

Investigation of Luminescence Properties in Lanthanide Coordination Polymers

Analogs of this compound are effective ligands for the construction of lanthanide coordination polymers (Ln-CPs) with notable luminescent properties. A structurally related ligand, 4-(dipyridin-2-yl)aminobenzoic acid, has been successfully used to create a series of one-dimensional coordination polymers with Europium (Eu³⁺) and Terbium (Tb³⁺). nih.govmdpi.com

The luminescence in these materials arises from an "antenna effect," where the organic ligand absorbs ultraviolet light and efficiently transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. The efficiency of this energy transfer is highly dependent on the match between the ligand's triplet state energy level and the emissive excited state of the lanthanide ion. nih.gov

Further research has explored mixed-lanthanide systems. In a polymer containing both Eu³⁺ and Tb³⁺, an efficient energy transfer from Tb³⁺ to Eu³⁺ was observed, with an energy transfer efficiency (η) of 86%. mdpi.com This demonstrates that by carefully designing these coordination polymers, it is possible to tune their photophysical properties and create materials with specific light-emitting characteristics. nih.govmdpi.com

| Lanthanide Ion | Ligand | Overall Quantum Yield (Φoverall) | Energy Gap (ΔE) cm-1 | Energy Transfer Efficiency (η) | Reference |

|---|---|---|---|---|---|

| Tb3+ | 4-(dipyridin-2-yl)aminobenzoate | 64% | 3197 | N/A | nih.govmdpi.com |

| Eu3+ | 4-(dipyridin-2-yl)aminobenzoate | 7% | 6447 | N/A | nih.govmdpi.com |

| Eu3+/Tb3+ (Mixed) | 4-(dipyridin-2-yl)aminobenzoate | N/A | N/A | 86% (from Tb3+ to Eu3+) | mdpi.com |

Dielectric Response of Supramolecular Assemblies

The dielectric properties of supramolecular assemblies are intrinsically linked to their molecular organization and the nature of the non-covalent interactions that hold them together, particularly hydrogen bonds. While specific dielectric data for assemblies of this compound were not found in the searched literature, the principles can be understood from related systems. In hydrogen-bonded crystals, the arrangement and dynamics of molecules influence the material's response to an external electric field.

Hydrogen bonds contribute to the formation of ordered structures that can possess significant dipole moments. The collective alignment of these dipoles affects the material's relative permittivity. Studies on other organic supramolecular structures, such as those formed by multifunctional carboxylic acids and amines, show very high relative dielectric permittivities at low frequencies, which is indicative of significant charge polarization and ionic conduction within the hydrogen-bonded network.

Furthermore, research into biological crystals demonstrates a strong correlation between hydrogen bonding interactions and physical properties, including piezoelectric and dielectric responses. nih.gov The strength and directionality of hydrogen bonds can influence ion displacement under an electric or mechanical field, which is a key factor in the material's dielectric and piezoelectric performance. nih.gov Broadband dielectric spectroscopy has been used to probe the dynamics of hydrogen-bond exchange in supramolecular chains, revealing how these interactions dictate the material's relaxation processes.

Hydrogen Bonding Interactions in Crystal Structures

Hydrogen bonding is a defining feature in the crystal structures of this compound analogs, governing their molecular packing and supramolecular architecture. The presence of both hydrogen bond donors (the amino N-H groups) and acceptors (the pyridine nitrogen and the carboxyl/ester oxygen atoms) allows for the formation of robust and predictable patterns.

In related aminopyridine-benzoate systems, intermolecular N—H···O and N—H···N hydrogen bonds are prevalent. For instance, in the crystal structure of methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate, molecules are linked into centrosymmetric dimers through N—H···N hydrogen bonds, forming a distinct R²₂(8) ring motif. This motif is a common feature in structures containing 2-aminopyridine or similar fragments, where two molecules form a pair of hydrogen bonds.

| Hydrogen Bond Type | Donor | Acceptor | Typical Supramolecular Motif | Reference Example |

|---|---|---|---|---|

| N—H···N | Amino Group (N-H) | Pyridine/Pyrimidine Nitrogen | Centrosymmetric dimers (R²₂(8) motif) | Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate |

| N—H···O | Amino Group (N-H) | Carboxylate/Ester Oxygen | Chains, sheets, 3D networks | 2-Amino-4-methyl-pyridinium 3-hydroxy-benzoate |

| O—H···O | Carboxylic Acid (O-H) | Carboxylate Oxygen | Helical chains | 2-Amino-4-methyl-pyridinium 3-hydroxy-benzoate |

Structure Property Relationship Studies and Advanced Research Applications

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational and mathematical tools used to predict the activity or properties of chemical compounds based on their molecular structures. conicet.gov.ar These methodologies are founded on the principle that the structure of a molecule is intrinsically linked to its properties, including biological activity. For compounds analogous to Methyl 4-(3-aminopyridin-2-yl)benzoate, such as various 2-aminopyridine (B139424) derivatives, QSAR studies have been instrumental in understanding their potential as therapeutic agents.

A key application has been in the study of 2-aminopyridine derivatives as Janus kinase 2 (JAK2) inhibitors, which are significant targets in the treatment of myeloproliferative diseases. tandfonline.com In one such study, credible 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. tandfonline.com These models demonstrated strong predictive capabilities for the bioactivities of JAK2 inhibitors. tandfonline.com The robustness of these models is typically assessed through internal and external validation techniques. tandfonline.com

The general workflow for a QSAR/QSPR study involves several key stages:

Data Set Selection : A collection of compounds with known activities or properties is gathered.

Descriptor Generation : Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation correlating the descriptors to the observed activity. mdpi.com

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability.

These models are invaluable for rational drug design, allowing researchers to predict the efficacy of new compounds, thereby saving significant time and resources in the drug discovery process. conicet.gov.ar

Table 1: Example of 3D-QSAR Model Validation Parameters for 2-Aminopyridine Derivatives as JAK2 Inhibitors

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

|---|---|---|

| CoMFA | 0.606 | 0.919 |

| CoMSIA | 0.641 | 0.992 |

Data derived from a study on 2-aminopyridine derivatives. tandfonline.com

Computational modeling provides profound insights into the specific molecular features that govern the interactions between a ligand, such as a derivative of this compound, and its biological target. drugtargetreview.com These techniques move beyond simple correlation to elucidate the dynamics and energetics of binding at an atomic level. tandfonline.comdrugtargetreview.com

Molecular Docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.comnih.gov For 2-aminopyridine derivatives targeting the JAK2 enzyme, docking studies have been crucial in identifying the binding mechanism and highlighting key interacting amino acid residues within the active site. tandfonline.com This involves placing the ligand into the binding site of the protein in various conformations and scoring the interactions to find the best fit. mdpi.com

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the ligand-receptor complex. By simulating the movements of atoms over time (e.g., 100 nanoseconds), researchers can study the stability of binding interactions. tandfonline.com

Binding Free Energy Calculations , using methods like Molecular Mechanics/Generalized Born Surface Area (MM-PBSA), quantify the strength of the interaction. tandfonline.com These calculations have revealed that for certain 2-aminopyridine derivatives, key residues such as Glu930 and Leu932 in the hinge region of the JAK2 enzyme facilitate ligand-protein interactions primarily through hydrogen bonding and van der Waals forces. tandfonline.com This detailed understanding of interaction dynamics is essential for designing more potent and specific inhibitors. tandfonline.com

Table 2: Key Interacting Residues and Interaction Types for 2-Aminopyridine Derivatives with JAK2 Enzyme

| Residue | Location in Enzyme | Primary Interaction Type |

|---|---|---|

| Glu930 | Hinge Region | Hydrogen Bonding, Van der Waals |

| Leu932 | Hinge Region | Hydrogen Bonding, Van der Waals |

| Asp939 | Solvent Accessible Region | Not specified |

| Arg980 | Catalytic Site | Not specified |

| Asn981 | Catalytic Site | Not specified |

| Asp994 | Catalytic Site | Not specified |

Data based on computational studies of JAK2 inhibitors. tandfonline.com

Rational Design of this compound Derivatives for Specific Material Properties

The structural backbone of this compound, featuring a linked aminopyridine and a benzoate (B1203000) moiety, offers a versatile platform for rational design. By systematically modifying its functional groups, researchers can develop derivatives with tailored properties for advanced materials applications, including nonlinear optics and catalysis.

Nonlinear optical (NLO) materials are crucial for applications in optoelectronics and photonics. frontiersin.org The NLO response of a molecule is related to its ability to alter the properties of light passing through it, characterized by parameters such as the first-order hyperpolarizability (β). nih.gov

One effective strategy to enhance NLO properties is to create molecules with a high degree of electronic asymmetry, often referred to as a "push-pull" system. frontiersin.org For a derivative of this compound, the amino group (-NH2) on the pyridine (B92270) ring can act as an electron donor, while the methyl benzoate portion can be modified to incorporate strong electron-withdrawing groups (e.g., -NO2) to create a powerful intramolecular charge-transfer system.

Another advanced strategy involves the introduction of "excess electrons" into a molecular system, which can dramatically enhance hyperpolarizability. frontiersin.org This can be achieved by doping with alkali metals, which have low ionization potentials and readily donate electrons. frontiersin.org Computational studies have shown that alkali metal-doped nanocages and other complexes can exhibit remarkable NLO responses. frontiersin.org Therefore, designing derivatives of this compound that can form stable complexes with alkali metals could be a promising route to high-performance NLO materials. The NLO efficiency is often correlated with a low HOMO-LUMO energy gap. researchgate.net

Table 3: Computational Parameters for NLO Property Evaluation

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Polarizability | α | The ability of the electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. |

These parameters are typically calculated using Density Functional Theory (DFT) methods. nih.gov

Aminopyridine structures are important ligands in inorganic and organometallic chemistry. datapdf.com Derivatives of this compound can be rationally designed to act as highly effective ligands for transition metal catalysts, particularly palladium. Palladium-catalyzed reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. datapdf.comacs.org

The design strategy focuses on modifying the aminopyridine core to fine-tune the steric and electronic properties of the resulting palladium complex. For instance, chelating bis(phosphine) ligands are known to be highly effective in palladium-catalyzed amination reactions because they prevent the deactivation of the catalytic cycle. datapdf.com By introducing phosphine (B1218219) groups onto the benzoate or pyridine ring of a this compound derivative, a novel chelating ligand could be created.

Furthermore, ligand design can control the site-selectivity of a reaction. In palladium-catalyzed cross-couplings of di-substituted pyridines, the choice of ligand can direct the reaction to a specific position. nih.gov For example, a Pd/IPr (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalytic system has been shown to be effective for C4-selective cross-couplings of 2,4-dichloropyridines. nih.gov This suggests that derivatives of this compound could be designed to not only act as ligands but also to direct the reactivity of other substrates in a controlled manner, enhancing the toolkit for complex molecule synthesis. scilit.com

Development of Materials for Chemical Separation Technologies

The separation of chemical mixtures is a critical process in the pharmaceutical and chemical industries. Materials based on derivatives of this compound can be engineered to create advanced separation media, particularly for challenging enantioselective separations.

Many pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or harmful. documentsdelivered.com This necessitates their separation, a process known as chiral resolution.

A promising strategy for this is the use of porous crystalline materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) as the stationary phase in chromatography. documentsdelivered.comrsc.orgnih.gov The key is to introduce chirality into the framework's structure.

Derivatives of this compound can be designed as chiral building blocks for these frameworks. This can be achieved by:

Attaching a chiral auxiliary : A known enantiomerically pure molecule (a chiral auxiliary) can be covalently bonded to the benzoate or pyridine ring.

Using the derivative as a chiral ligand : The molecule itself can be synthesized in an enantiomerically pure form to act as a chiral ligand that coordinates with metal nodes to form a homochiral MOF.

These chiral frameworks can separate enantiomers based on the differential diastereomeric interactions between the enantiomers and the chiral pores of the material. researchgate.net The high surface area and tunable pore environments of MOFs and COFs make them highly efficient for such separations. rsc.orgnih.gov Research has shown that chiral frameworks can achieve high enantioselectivity in separating various chiral drugs and amines. nih.govmdpi.com

Thermogravimetric Analysis (TGA) for Decomposition and Stability Assessment (Academic Context)

Thermogravimetric analysis is a fundamental technique used to determine the thermal stability and decomposition profile of a material. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a specified atmosphere (e.g., nitrogen or air).

For this compound, a TGA analysis would yield a curve plotting percentage weight loss against temperature. The onset temperature of decomposition would indicate the upper limit of its thermal stability. The shape of the curve and the temperatures of discrete weight loss steps could provide insights into the decomposition mechanism, such as the loss of specific functional groups. Should the compound exist as a hydrate (B1144303) or solvate, an initial weight loss at lower temperatures corresponding to the loss of water or solvent molecules would be observed. This information is critical for understanding the material's suitability for applications that involve elevated temperatures, such as in materials science or as a precursor in certain chemical syntheses.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|---|---|

| 100 - 150 | ~0% | No significant loss; indicates absence of volatile solvents. |

| > 250 | Significant | Onset of thermal decomposition. |

Note: This table is illustrative and not based on experimental data.

Powder X-ray Diffraction (PXRD) for Bulk Crystalline Material Characterization

Powder X-ray diffraction is a non-destructive analytical technique used to identify the crystalline phases present in a bulk sample and to determine its degree of crystallinity. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to a specific crystalline structure and serves as a "fingerprint" for the material.

An experimental PXRD pattern for this compound would consist of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The positions and intensities of the diffraction peaks are determined by the crystal lattice parameters. This data would be invaluable for:

Phase Identification: Confirming the identity of the synthesized compound by comparing its PXRD pattern to a reference pattern from a database or a calculated pattern from single-crystal X-ray diffraction data.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Crystallinity Evaluation: A sharp, well-defined diffraction pattern is indicative of a highly crystalline material, whereas a broad, diffuse pattern suggests an amorphous or poorly crystalline nature.

Illustrative PXRD Peak Data

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 85 |

| 21.0 | 4.23 | 95 |

Note: This table is a hypothetical representation of PXRD data and is not derived from experimental measurement of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(3-aminopyridin-2-yl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination between methyl 4-bromobenzoate and 3-aminopyridine derivatives, using Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base in dioxane at 120°C under inert atmosphere . Key parameters include catalyst loading (0.03–0.1 equiv), reaction time (1.5–24 h), and temperature (80–120°C). Purification via recrystallization or column chromatography is critical for high yields (>65%) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR (in CDCl₃ or DMSO-d₆) confirm regiochemistry and functional groups. For example, the aminopyridine proton resonates at δ 6.7–6.8 ppm, while the ester methyl group appears at δ 3.8–3.9 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 243.09) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are common derivatives of this compound, and how are they prepared?

- Methodological Answer : Derivatives include:

- Amide analogs : React with acyl chlorides or anhydrides under Schotten-Baumann conditions .

- N-Alkylated derivatives : Use reductive amination with aldehydes/ketones and NaBH₃CN .

- Hydrolysis products : Convert the ester to carboxylic acid via NaOH/EtOH reflux .

Advanced Research Questions

Q. How does the 3-aminopyridine moiety influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The amino group acts as a strong ortho/para-directing group. For example, nitration occurs preferentially at the pyridine ring’s 5-position due to resonance stabilization. Computational studies (DFT) can predict sites by analyzing electron density maps and Fukui indices . Experimental validation involves isolating intermediates and characterizing via - COSY NMR .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Comparative Analysis : Test derivatives with modified substituents (Table 1).

- Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines) .

| Compound | Substituent | Notable Activity | Reference |

|---|---|---|---|

| This compound | NH₂ (pyridine) | Antimicrobial, Enzyme inhibition | |

| Methyl 4-(3-nitro-pyridin-2-yl)benzoate | NO₂ (pyridine) | Reduced activity | |

| Ethyl 4-(3-aminopyridin-2-yl)benzoate | Ethyl ester | Enhanced solubility |

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Duncan’s test) to ensure reproducibility (n=6 replicates) .

- Target Validation : Use knock-out models or siRNA silencing to confirm mechanism .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases). The aminopyridine group often forms hydrogen bonds with catalytic residues .

- MD Simulations : GROMACS for stability analysis (50 ns trajectories) to assess binding free energy (MM-PBSA) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at pH 1–13 (37°C, 72 h) and monitor degradation via HPLC. The ester group hydrolyzes rapidly under alkaline conditions (t₁/₂ < 2 h at pH 12) .

- Thermal Analysis : TGA/DSC reveals decomposition onset at ~200°C, with stability enhanced by electron-withdrawing substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.